N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide
Description
N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a cyclopropane carboxamide group, and a 3-methylphenyl carbamoyl moiety
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[1-[2-(3-methylanilino)-2-oxoethyl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-13-4-2-5-15(10-13)19-17(22)12-21-9-3-6-16(11-21)20-18(23)14-7-8-14/h2,4-5,10,14,16H,3,6-9,11-12H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
PODUBRNAVIJFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCCC(C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 3-methylphenyl carbamoyl group, and the attachment of the cyclopropane carboxamide group. Common synthetic methods include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of 3-Methylphenyl Carbamoyl Group: This step often involves the use of carbamoylation reactions, where a carbamoyl chloride or similar reagent is reacted with an amine.
Attachment of Cyclopropane Carboxamide Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biology: This compound can be used in studies involving receptor binding and signal transduction pathways.
Industry: It may find applications in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the phenyl carbamoyl group are likely involved in binding to these targets, while the cyclopropane carboxamide group may influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(Furan-2-yl)methyl]-3-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide
- Imidazole-containing compounds
Uniqueness
N-(1-{[(3-methylphenyl)carbamoyl]methyl}piperidin-3-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring is a common motif in many pharmaceuticals, while the cyclopropane carboxamide group adds rigidity and influences its binding interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
